3-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
3-Chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative featuring a 3-chloro-substituted benzoyl group attached to an aniline ring substituted with a methyl group and a 2-oxopyrrolidin-1-yl moiety.
Properties
IUPAC Name |
3-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-10-15(7-8-16(12)21-9-3-6-17(21)22)20-18(23)13-4-2-5-14(19)11-13/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKGADIYMIFTEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)N3CCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves a series of organic reactions. One common synthetic route starts with the reaction between maleic anhydride and aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride (SOCl2) to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane (CH2Cl2) and catalysts such as palladium on carbon (Pd/C). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antithrombotic Applications
Research Findings:
Structurally similar compounds have been investigated for their potential as antithrombotic agents. The application of 3-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide in this area is based on its ability to affect blood coagulation pathways.
Methods of Application:
Studies would typically involve assays to measure clotting times and platelet aggregation. A successful antithrombotic agent would demonstrate a significant delay in clot formation without causing excessive bleeding.
Case Studies:
Research on related compounds indicates that modifications to the benzamide structure can enhance antithrombotic efficacy. For instance, compounds with similar scaffolds have shown promising results in preclinical trials.
Antidepressant Potential
Research Findings:
The compound's structure suggests potential use in the development of antidepressant drugs due to its similarity to known antidepressant scaffolds.
Methods of Application:
Behavioral assays in animal models, along with receptor binding studies, are essential for evaluating the compound's efficacy as an antidepressant. Positive results would manifest as behavioral changes indicative of antidepressant activity and a high affinity for serotonin or norepinephrine receptors.
Case Studies:
Previous studies have indicated that modifications to the oxopyrrolidine moiety can lead to enhanced antidepressant effects. For example, compounds targeting serotonin receptors have shown significant improvements in depressive symptoms in animal models.
Antimicrobial Activity
Research Findings:
Compounds with similar structures have been evaluated for their antimicrobial properties against various bacterial and fungal strains.
Methods of Application:
In vitro screening against mycobacterial, bacterial, and fungal strains is crucial for determining antimicrobial efficacy. The biological activity can be compared to standard antibiotics such as penicillin and ciprofloxacin .
Case Studies:
A study involving related benzamide derivatives demonstrated significant antimicrobial activity, suggesting that this compound may exhibit similar properties .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of this compound is vital for optimizing its pharmacological properties.
Research Findings:
The unique combination of the chloro substituent and oxopyrrolidine moiety may confer distinct electronic and steric properties compared to other compounds, leading to varied biological activities.
Methods of Application:
SAR studies involve systematic modifications to the compound's structure followed by biological testing to identify which alterations enhance desired effects while minimizing side effects.
Case Studies:
Research has shown that specific modifications can improve binding affinity to target receptors or enhance metabolic stability, which are critical factors in drug design .
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to proteins and enzymes, potentially inhibiting or activating their functions. This interaction can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds Compared :
3-Chloro-N-(2-chloro-4-(imidazolidin-2-ylideneamino)phenyl)benzamide () Substituents: Dual chloro groups and an imidazolidine moiety. Biological Relevance: Targets kinetic proteins, with LRMS m/z 366.3 [M+H] and HRMS confirming purity >95% . Comparison: The imidazolidine group may enhance binding affinity to proteins compared to the pyrrolidone in the target compound, though both share chloro-benzamide cores.
3-Chloro-N-(2-nitrophenyl)benzamide () Substituents: Nitro group at the ortho position. Structural Data: Planar amide group with dihedral angles of 15.2° (relative to benzene rings) and Cl···Cl interactions at 3.943 Å .
- Substituents: Piperidinyl-pyrazolo-pyrimidine and methyl-isopropyl groups.
- Physicochemical Properties: Molecular weight 523.63, stable at -20°C .
- Comparison: The pyrazolo-pyrimidine moiety likely enhances metabolic stability, whereas the target’s pyrrolidone may improve solubility in polar solvents.
Physical and Chemical Properties
Crystallographic and Intermolecular Interactions
- 3-Chloro-N-(2-nitrophenyl)benzamide : Exhibits C-H···O hydrogen bonds forming C(7) chains along [010], with Cl···Cl interactions influencing crystal packing .
Biological Activity
3-Chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chloro substituent and an oxopyrrolidine moiety, suggests diverse biological activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 348.85 g/mol
The presence of the chloro group and the oxopyrrolidine moiety enhances the compound's reactivity, making it a candidate for various biological applications.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : In vitro studies have shown that derivatives of benzamide can inhibit the growth of various pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is crucial for its potential therapeutic applications.
Antimicrobial Activity
A study conducted on benzamide derivatives demonstrated that certain compounds exhibited significant antimicrobial properties. For instance, compounds with similar structural features showed effective inhibition against Candida albicans and other fungal pathogens. The activity was attributed to the presence of electronegative substituents like chlorine, which enhanced their interaction with microbial targets .
Enzyme Inhibition
Research has highlighted that benzamide derivatives can inhibit critical enzymes involved in disease pathways. For example, studies on related compounds indicated their potential as inhibitors of factor Xa, which is significant in coagulation pathways . This suggests that this compound could similarly affect such pathways due to its structural similarities.
Data Tables
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:
- Binding Interactions : The compound likely interacts with target proteins or enzymes through hydrogen bonding and hydrophobic interactions due to its aromatic structure.
- Electrostatic Effects : The presence of the chloro group may enhance the compound's binding affinity to negatively charged sites on target molecules.
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%)* |
|---|---|---|
| Pyrrolidinone formation | NaBH4, AcOH, 0–25°C | ~65–75 |
| Amide coupling | 3-chlorobenzoyl chloride, Et3N, DCM, RT | 70–85 |
| Purification | Ethyl acetate/hexane (3:7) | >95 purity |
| *Hypothetical yields based on analogous syntheses . |
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
A combination of techniques is critical:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro, pyrrolidinone, methyl groups) .
- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H]⁺: ~358.1 m/z).
- X-ray Crystallography : For unambiguous stereochemical assignment (if crystalline). Analogous benzamides show monoclinic P2₁/c space groups with bond angles confirming amide planarity .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., receptor affinity vs. cellular assays)?
Answer:
Contradictions often arise from assay conditions. Mitigation strategies include:
Binding Assays : Use competitive radioligand displacement (e.g., ³H-labeled ligands) to measure direct receptor affinity .
Functional Assays : Measure downstream signaling (cAMP, Ca²⁺ flux) to assess agonism/antagonism.
Cellular Context : Account for membrane permeability (logP ~2.8 predicted) and metabolization via LC-MS/MS .
Molecular Modeling : Dock the compound into receptor crystal structures (e.g., GPCRs) to identify steric clashes or hydrogen-bonding mismatches .
Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Answer:
Key methodological adjustments:
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoformulation (liposomes).
- Metabolic Stability : Introduce deuterium at labile sites (e.g., methyl group) to slow CYP450 degradation .
- Plasma Protein Binding : Measure via equilibrium dialysis; structural analogs show ~85% binding, requiring dose adjustments .
- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents with serial plasma sampling (LC-MS/MS analysis) .
Advanced: How does the pyrrolidinone moiety influence structure-activity relationships (SAR)?
Answer:
The 2-oxopyrrolidin-1-yl group:
- Conformational Restriction : Stabilizes bioactive conformations via intramolecular H-bonding (C=O⋯H-N).
- Target Engagement : Enhances affinity for enzymes with hydrophobic pockets (e.g., kinases, proteases). SAR studies show that replacing pyrrolidinone with piperidinone reduces potency by ~50% in kinase inhibition assays .
- Synthetic Modifications : Introduce electron-withdrawing groups (e.g., F, CN) at the 5-position of pyrrolidinone to tune electronic effects .
Advanced: What experimental designs are recommended for evaluating material science applications?
Answer:
Focus on supramolecular properties:
Thermal Stability : TGA/DSC (decomposition onset >250°C predicted).
Self-Assembly : Study in non-polar solvents (toluene/hexane) via TEM/SEM to assess nanofiber or micelle formation.
Electronic Properties : Measure HOMO/LUMO gaps via cyclic voltammetry; benzamide analogs show Eg ~3.5 eV .
Polymer Compatibility : Blend with PMMA or PEG and test mechanical properties (DMA, tensile strength) .
Advanced: How can researchers address discrepancies in cytotoxicity profiles across cell lines?
Answer:
Systematic approaches include:
- Cell Panel Screening : Test across NCI-60 cell lines with varying genetic backgrounds (e.g., p53 status).
- Mechanistic Profiling : RNA-seq to identify differentially expressed pathways (e.g., apoptosis vs. autophagy).
- Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to rule out unintended kinase inhibition .
- Metabolomic Analysis : Track compound degradation products (e.g., hydrolyzed amide) in sensitive vs. resistant lines .
Basic: What analytical techniques validate compound purity for publication?
Answer:
- HPLC : Reverse-phase C18 column, UV detection at 254 nm (purity ≥95%).
- Elemental Analysis : Match calculated vs. observed C, H, N values (deviation <0.4%).
- Melting Point : Consistent with literature (e.g., 180–185°C for analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
